Fluoxetine

Description

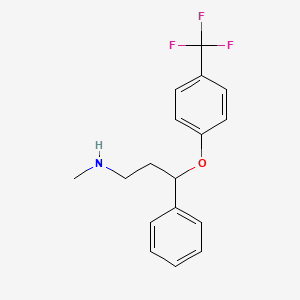

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59333-67-4 (hydrochloride) | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023067 | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

395.1°C at 760 mmHg | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

insoluble, 1.70e-03 g/L | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54910-89-3, 57226-07-0 | |

| Record name | Fluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-283480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 182 °C | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fluoxetine's Impact on Neuroinflammatory Pathways: A Technical Guide for Researchers

Abstract: Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurological and psychiatric disorders. The hallmark of this process is the activation of glial cells, particularly microglia, and the subsequent release of a cascade of inflammatory mediators. Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for major depressive disorder, has demonstrated significant immunomodulatory and anti-inflammatory properties beyond its classical role in neurotransmitter reuptake.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates neuroinflammatory pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a neuroprotective and anti-inflammatory agent. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of this compound in Neuroinflammation

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades within microglia and other immune cells of the central nervous system. Its actions lead to a reduction in the production of pro-inflammatory cytokines, chemokines, and cytotoxic molecules like nitric oxide (NO) and reactive oxygen species (ROS).[3][4] The primary pathways influenced by this compound include the NF-κB signaling cascade, the NLRP3 inflammasome, Toll-like Receptor 4 (TLR4) signaling, and the p38 MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor for pro-inflammatory gene expression.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like TNF-α or through TLR activation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding cytokines such as TNF-α, IL-1β, and IL-6.[5]

This compound has been shown to suppress NF-κB activation.[3][6] Studies indicate that this compound pretreatment attenuates the phosphorylation of both IKK and IκBα, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[6][7] By blocking this central pathway, this compound effectively dampens the downstream inflammatory cascade.[8]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex crucial for the inflammatory response.[9] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] Emerging evidence strongly indicates that this compound is a direct inhibitor of the NLRP3 inflammasome.[9][10][11][12]

This compound has been shown to directly bind to the NLRP3 protein, preventing its assembly and activation.[10][12] Furthermore, this compound can inhibit NLRP3 inflammasome activation by downregulating the reactive oxygen species (ROS)-protein kinase (PKR)-NLRP3 signaling pathway.[9][11] By reducing ROS production, this compound attenuates a key upstream signal for NLRP3 activation, thereby suppressing caspase-1 cleavage and IL-1β secretion in both microglia and peripheral macrophages.[9][11]

References

- 1. Anti‐inflammatory, antiapoptotic, and antioxidant activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration [explorationpub.com]

- 3. This compound protects neurons against microglial activation-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects neurons against microglial activation-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits NF-κB signaling in intestinal epithelial cells and ameliorates experimental colitis and colitis-associated colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. portlandpress.com [portlandpress.com]

- 9. This compound Inhibits NLRP3 Inflammasome Activation: Implication in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification of this compound as a direct NLRP3 inhibitor to treat atrophic macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Antidepressant Therapy: A Technical History of Fluoxetine's Discovery and Development

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery and development of fluoxetine (B1211875), the first selective serotonin (B10506) reuptake inhibitor (SSRI) that revolutionized the treatment of depression.

This whitepaper details the key scientific milestones, experimental methodologies, and quantitative data that led to the emergence of this compound (Prozac) as a landmark psychiatric medication. It provides a comprehensive overview of the collaborative efforts at Eli Lilly and Company in the 1970s and 1980s, culminating in the U.S. Food and Drug Administration (FDA) approval of a novel class of antidepressants with a significantly improved side-effect profile over previous treatments.

The Genesis of a Targeted Approach

The journey to this compound began in 1970 at Eli Lilly and Company, spearheaded by a collaborative team that included chemist Bryan Molloy, pharmacologist Ray Fuller, and neuroscientist David T. Wong.[1][2][3][4][5] At the time, the predominant treatments for depression were tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for some, these medications were associated with a host of undesirable side effects due to their broad action on various neurotransmitter systems.[6]

The Eli Lilly team embarked on a rational drug design approach, seeking a compound with a more targeted mechanism of action. Their initial focus was on the antihistamine diphenhydramine, which had shown some antidepressant-like properties.[2] This led them to synthesize and screen a series of structurally similar compounds, namely aryloxyphenylpropylamines.[3][4][5]

A pivotal moment came in 1971 when Wong and Molloy attended a lecture by Solomon Snyder, who described a technique for measuring neurotransmitter reuptake in rat brain synaptosomes.[6] Wong adapted this methodology to screen the newly synthesized compounds for their ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).

On July 24, 1972, a compound designated LY110140 was identified as a potent and selective inhibitor of serotonin reuptake, with minimal effects on norepinephrine and dopamine transporters. This compound would later be named this compound. The first scientific publication detailing the discovery of this compound appeared in 1974.[7]

Preclinical Evaluation: Establishing Specificity and Efficacy

Following its initial identification, this compound underwent rigorous preclinical testing to characterize its pharmacological profile and establish its potential as an antidepressant.

In Vitro Selectivity: The Synaptosome Reuptake Inhibition Assay

The cornerstone of this compound's development was the in vitro assay that demonstrated its selectivity for the serotonin transporter (SERT).

Experimental Protocol: Serotonin Reuptake Inhibition in Rat Brain Synaptosomes

-

Tissue Preparation: Synaptosomes, which are isolated nerve terminals, were prepared from rat brain tissue homogenates.

-

Radiolabeling: The assay utilized radiolabeled serotonin, typically [³H]5-HT, to track its uptake into the synaptosomes.

-

Incubation: Synaptosomes were incubated in a buffer solution (such as Krebs-Ringer-HEPES) containing [³H]5-HT and varying concentrations of the test compound (this compound). The incubation was typically carried out at 37°C.

-

Termination and Measurement: The uptake process was terminated by rapid filtration, separating the synaptosomes from the incubation medium. The amount of radioactivity trapped within the synaptosomes was then measured using liquid scintillation counting.

-

Data Analysis: The concentration of the drug that inhibited 50% of the specific [³H]5-HT uptake (IC50) was determined.

This assay was also performed with radiolabeled norepinephrine and dopamine to assess this compound's selectivity.

In Vivo Confirmation: The p-Chloroamphetamine (PCA) Antagonism Model

To confirm this compound's mechanism of action in a living organism, the p-chloroamphetamine (PCA)-treated rat model was employed. PCA is a substance that causes a long-lasting depletion of brain serotonin.

Experimental Protocol: p-Chloroamphetamine-Induced Serotonin Depletion in Rats

-

Animal Model: Rats were administered PCA, which is known to be neurotoxic to serotonin nerve terminals, leading to a significant reduction in brain serotonin levels.[8][9][10][11][12]

-

Drug Administration: A separate group of rats was pre-treated with this compound prior to the administration of PCA.

-

Neurochemical Analysis: After a designated period, the brains of the rats were analyzed to measure the levels of serotonin and its metabolites.

-

Outcome: this compound pre-treatment was found to block the serotonin-depleting effects of PCA, providing in vivo evidence of its ability to inhibit serotonin reuptake.[6]

Quantitative Pharmacology of this compound

The preclinical studies yielded crucial quantitative data that solidified the understanding of this compound's unique pharmacological profile.

| Parameter | Value | Transporter/Receptor | Species | Reference |

| Ki (nM) | 0.8 - 1.1 | SERT | Human | |

| 240 - 1000 | NET | Human | ||

| 2100 - 3600 | DAT | Human | ||

| IC50 (nM) | 7 - 32 | Serotonin Reuptake | Rat Brain Synaptosomes |

Note: Ki (inhibition constant) represents the concentration of a drug that will bind to 50% of the receptors in the absence of the natural ligand. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Clinical Development: From Bench to Bedside

The promising preclinical data paved the way for the clinical development of this compound.

Timeline of Key Milestones

| Year | Milestone | Reference |

| 1970 | Collaboration begins at Eli Lilly to develop a new antidepressant. | [2] |

| 1971 | This compound is first synthesized by Bryan Molloy and Klaus Schmiegel. | [4][5] |

| 1972 | This compound (as LY110140) is identified as a selective serotonin reuptake inhibitor by David T. Wong. | |

| 1974 | First scientific paper on this compound is published in Life Sciences. | [7] |

| 1977 | Investigational New Drug (IND) application for this compound is filed with the U.S. FDA. | |

| 1986 | This compound is first marketed in Belgium. | |

| 1987 | This compound receives FDA approval in the United States. | [13] |

| 1988 | This compound is launched in the U.S. under the brand name Prozac®. | [3] |

Early Clinical Trials in Major Depressive Disorder

Early double-blind, placebo-controlled clinical trials were crucial in establishing the efficacy and safety of this compound for the treatment of major depressive disorder.

Summary of Early Placebo-Controlled Trial Data for this compound in Adults with Major Depressive Disorder

| Study Characteristic | Details |

| Study Design | Double-blind, randomized, placebo-controlled |

| Patient Population | Outpatients with a diagnosis of Major Depressive Disorder (DSM-III criteria) |

| Dosage | Typically 20-80 mg/day of this compound |

| Primary Efficacy Measures | Hamilton Depression Rating Scale (HAM-D), Clinical Global Impression (CGI) |

| Key Findings | - this compound was consistently superior to placebo in reducing depressive symptoms as measured by the HAM-D. - A significantly higher proportion of patients on this compound were rated as "much" or "very much" improved on the CGI scale compared to placebo. - this compound demonstrated a more favorable side-effect profile compared to tricyclic antidepressants, with fewer anticholinergic and cardiovascular effects. |

Chemical Synthesis

The original synthesis of racemic this compound was developed by Molloy and Schmiegel.

Original Synthetic Route to Racemic this compound

The synthesis involved a multi-step process starting from acetophenone (B1666503) and culminated in the production of (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride. A key step in the patented synthesis is the reaction of N,N-dimethyl-3-hydroxy-3-phenylpropylamine with p-chlorobenzotrifluoride.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) located on the presynaptic neuron.

Experimental and Developmental Workflow

The discovery and development of this compound followed a logical and systematic progression from initial concept to a marketable therapeutic.

Conclusion

The discovery of this compound stands as a triumph of rational drug design and a pivotal moment in the history of psychiatric medicine. The meticulous work of the scientists at Eli Lilly, from the initial hypothesis to the comprehensive preclinical and clinical evaluation, led to the development of a first-in-class medication that offered a safer and more tolerable treatment option for millions of individuals suffering from depression. The legacy of this compound continues to influence the development of new antidepressant therapies and our understanding of the neurobiology of mood disorders.

References

- 1. A double-blind, randomized, placebo-controlled trial of this compound in children and adolescents with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What Really Happened in the Original this compound (Prozac) Trials for Children and Adolescents? | Regenerative Medicine Center - Dr. Valerie Donaldson MD Pittsburgh, Pennsylvania PA [regenerativemc.com]

- 3. invent.org [invent.org]

- 4. Klaus Schmiegel | Lemelson [lemelson.mit.edu]

- 5. Klaus Schmiegel - Wikipedia [en.wikipedia.org]

- 6. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological effects of p-chloroamphetamine with respect to current amine hypotheses of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of p-chloroamphetamine on 5-HT1A and 5-HT7 serotonin receptor expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic action of p-chloroamphetamine and this compound on food and water consumption patterns in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Chloroamphetamine (PCA) suppresses ingestive behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoxetine's Role in Adult Hippocampal Neurogenesis: A Technical Guide

Introduction

Adult hippocampal neurogenesis (AHN), the process of generating new functional neurons in the dentate gyrus of the adult hippocampus, is a critical component of neural plasticity, learning, and memory.[1] The selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) is one of the most widely prescribed antidepressants, and its therapeutic effects have been linked to its ability to modulate AHN.[1] Chronic administration of this compound has been shown to increase the proliferation of neural progenitors, as well as the survival and maturation of new neurons.[2][3][4] This guide provides an in-depth technical overview of the cellular and molecular mechanisms underlying this compound's effects on AHN, presenting quantitative data, detailed experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.

Cellular Mechanisms of this compound-Induced Neurogenesis

This compound's pro-neurogenic effects are multifaceted, targeting several stages of the neurogenic cascade. Chronic, but not acute, treatment is typically required to observe these effects, which aligns with the delayed therapeutic action of the drug.[3][5]

-

Targeting Progenitor Cells: Research indicates that this compound does not affect the division of quiescent, stem-like cells. Instead, it specifically targets a population of early, amplifying neural progenitors (ANPs).[2][6] this compound increases the rate of symmetric divisions of these ANPs, leading to an expansion of this cell class, which subsequently generates an increased number of new neurons.[2][6]

-

Promoting Survival and Maturation: Beyond increasing proliferation, this compound enhances the survival of newly generated neurons.[3][7] Chronic treatment also accelerates the maturation of these immature neurons, stimulating dendritic branching and facilitating their functional integration into existing hippocampal circuits.[3][8] This accelerated maturation is marked by a faster transition from expressing immature neuronal markers like doublecortin (DCX) to mature markers like NeuN.[3]

Key Signaling Pathways

The pro-neurogenic effects of this compound are mediated by a complex interplay of several intracellular signaling pathways, primarily initiated by the modulation of serotonergic and neurotrophic systems.

Serotonin Receptor-Mediated Signaling

As an SSRI, this compound's primary action is to increase synaptic serotonin (5-HT) levels. This elevated 5-HT activates various postsynaptic receptors in the dentate gyrus, with the 5-HT1A receptor playing a critical role.[9][10] Activation of the 5-HT1A receptor is necessary for the neurogenesis-dependent behavioral effects of this compound.[7][11] Other receptors, such as 5-HT4, also contribute to the promotion of neurogenesis, while 5-HT2 receptors may exert opposing effects.[7][9]

Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling

A crucial downstream mediator of this compound's action is Brain-Derived Neurotrophic Factor (BDNF). Chronic this compound treatment upregulates BDNF expression in the hippocampus.[12][13][14] BDNF then binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), initiating several downstream cascades that promote neuronal survival, growth, and plasticity. Interestingly, this compound can also directly bind to and allosterically modulate TrkB, suggesting a mechanism that may be independent of its effects on serotonin levels.[4][15] Activation of TrkB is essential for the neurogenic and behavioral responses to antidepressants.[16]

GSK-3β/β-Catenin Signaling Pathway

The Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin pathway is another key intracellular cascade modulated by this compound. This compound treatment leads to the inhibitory phosphorylation of GSK-3β at its Ser9 residue.[17][18] This inhibition of GSK-3β prevents it from marking β-catenin for degradation. As a result, β-catenin accumulates in the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation.[17][18] This effect has been shown to be dependent on the activation of the 5-HT1A receptor.[17][18]

References

- 1. Depression and adult neurogenesis: Positive effects of the antidepressant this compound and of physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Chronic this compound Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells | Journal of Neuroscience [jneurosci.org]

- 4. 5-HTT independent effects of this compound on neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Increases Hippocampal Neurogenesis and Induces Epigenetic Factors But Does Not Improve Functional Recovery after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oppositional Effects of Serotonin Receptors 5-HT1a, 2, and 2c in the Regulation of Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound increases hippocampal neurogenesis and induces epigenetic factors but does not improve functional recovery after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chronic this compound Increases Extra-Hippocampal Neurogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. TrkB regulates hippocampal neurogenesis and governs sensitivity to antidepressive treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound regulates neurogenesis in vitro through modulation of GSK-3β/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacokinetics of Fluoxetine in Preclinical Models

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), in commonly used preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design of non-clinical studies and the accurate translation of findings to human clinical applications.

Absorption and Bioavailability

This compound is generally well-absorbed after oral administration in preclinical species.[1] However, its systemic bioavailability can be influenced by first-pass metabolism in the liver.[2] In rats, the oral bioavailability is approximately 38% at a 5 mg/kg dose, but this can increase at higher doses, suggesting a saturation of the first-pass metabolism.[3] While food does not significantly affect the overall systemic bioavailability, it may cause a minor delay in absorption.[4]

Table 1: Absorption Characteristics of this compound in Preclinical Models

| Species | Route | Dose (mg/kg) | Tmax (hours) | Bioavailability (%) | Reference |

| Rat | Oral | 5 | - | ~38% | [3] |

| Rat | IV | 2.5 - 10 | - | 100% | [3] |

| Rhesus Macaque | Oral | 10 | - | - | [5] |

| Horse | Oral | 0.25 | 1.5 | - | [6] |

| Human (for comparison) | Oral | 40 | 6 - 8 | 60-80% | [4][7] |

Distribution

This compound is a lipophilic compound, which results in a large volume of distribution (Vd) and significant accumulation in various tissues.[2][8] It is highly bound to plasma proteins, primarily albumin and α1-glycoprotein, with binding reported to be between 85-95%.[3][7]

A key characteristic of this compound is its ability to cross the blood-brain barrier, leading to higher concentrations in the brain compared to plasma.[9] This brain-to-plasma concentration ratio is a critical parameter for assessing target engagement in preclinical neuropharmacology studies.[2] High concentrations are also observed in other tissues, particularly the lungs, which is hypothesized to be due to lysosomal trapping.[8][10]

Table 2: Distribution Parameters of this compound in Preclinical Models

| Species | Vd (L/kg) | Plasma Protein Binding (%) | Brain-to-Plasma Ratio | Reference |

| Rat | Large | 85-90% | ~12:1 (chronic) | [3][9] |

| Rhesus Macaque | - | - | - | |

| Human (for comparison) | 14 - 100 | 94-95% | ~10:1 to 20:1 | [7][8][9] |

Metabolism

This compound is extensively metabolized in the liver, with only about 2.5% of the parent drug being excreted unchanged in the urine.[11] The primary metabolic pathway is N-demethylation to form its only major active metabolite, northis compound (B159337).[11][12] Northis compound exhibits similar pharmacological activity to this compound and has a significantly longer half-life, contributing to the prolonged therapeutic effect and the long washout period required when switching medications.[7][13]

This metabolic conversion is primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP2D6.[12][14] Other enzymes, including CYP2C9 and CYP2C19, play a minor role.[11][14] Both this compound and northis compound are potent inhibitors of CYP2D6, which can lead to auto-inhibition of their own metabolism, especially during chronic administration.[7] This results in non-linear pharmacokinetics and a longer elimination half-life with long-term use.[1][7] This inhibitory action is also the basis for numerous drug-drug interactions observed with this compound.[15][16]

Excretion

The elimination of this compound and its metabolites primarily occurs through the kidneys. Approximately 80% of the administered dose is excreted in the urine, with about 15% excreted in the feces.[7] Due to extensive metabolism, a very small fraction is excreted as the unchanged parent drug.[11]

Summary of Pharmacokinetic Parameters

The pharmacokinetic profile of this compound and northis compound varies across preclinical species. The long half-life of northis compound is a consistent finding and a key consideration in designing studies, particularly those involving chronic dosing, to avoid drug accumulation.[5]

Table 3: Comparative Pharmacokinetic Parameters of this compound and Northis compound

| Species | Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | AUC | t½ (hours) | Reference |

| Rat | This compound | 10 (IV) | - | - | ~5 | [3] |

| Northis compound | 10 (IV) | - | - | ~15 | [3] | |

| Rhesus Macaque | This compound | 1-10 (Acute, IM/IV/SC/Oral) | Dose-dependent | Dose-dependent | 11 - 16 | [5][17] |

| Northis compound | 1-10 (Acute, IM/IV/SC/Oral) | Rises as this compound falls | - | 21 - 29 | [5][17] | |

| Dog | This compound | - (Oral) | - | - | - | [18] |

| Horse | This compound | 0.25 (Oral) | - | - | 15.6 | [6] |

| Northis compound | 0.25 (Oral) | Not Detected | - | - | [6] | |

| Juvenile Rhesus Macaque | This compound + Northis compound | 2 (Chronic, Oral) | - | Serum levels similar to human therapeutic range | - | [19] |

Standard Experimental Protocols

Conducting a preclinical pharmacokinetic study of this compound requires a well-defined protocol to ensure robust and reproducible data.

-

Species: Sprague-Dawley or Wistar rats are commonly used. C57BL/6 mice are also frequent models. Rhesus macaques are used for nonhuman primate studies.[3][5][20]

-

Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment before the study.

-

Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, except when fasting is required for the experiment.

-

Formulation: this compound hydrochloride is typically dissolved in a suitable vehicle, such as sterile water, saline, or a 0.5% methylcellulose (B11928114) solution for oral administration. For intravenous administration, it is dissolved in a sterile isotonic solution.

-

Administration Routes:

-

Oral (PO): Administered via oral gavage to ensure accurate dosing.

-

Intravenous (IV): Administered as a bolus injection or infusion, typically via the tail vein (in rodents) or a catheterized vein in larger animals.

-

Subcutaneous (SC) / Intramuscular (IM): Used in some protocols to assess different absorption rates.[5]

-

-

Blood Sampling:

-

Serial blood samples (e.g., 0.2-0.3 mL) are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Common collection sites in rodents include the tail vein, saphenous vein, or via a surgically implanted catheter.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

-

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Brain Tissue Sampling:

-

For distribution studies, animals are euthanized at specific time points.

-

The brain is rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C.

-

For accurate measurement of brain concentration, transcardial perfusion with saline may be performed prior to brain extraction to remove residual blood.

-

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and northis compound in plasma and brain homogenates.[13]

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (e.g., a deuterated analog of this compound) is added.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The sample is vortexed and centrifuged.

-

The supernatant is transferred for injection into the LC-MS/MS system.

-

Brain tissue is first homogenized in a suitable buffer before undergoing a similar extraction process.

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the levels of this compound and northis compound in the unknown samples. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are then calculated using non-compartmental analysis software.

Primary Signaling Pathway

The principal mechanism of action for this compound is the selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and prolongs the duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This action is the foundation for its therapeutic effects and is a key pharmacodynamic endpoint in many preclinical studies.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Influence of dose and route of administration on the kinetics of this compound and its metabolite northis compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. karger.com [karger.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. medrxiv.org [medrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of northis compound in rats: Increasing extracellular serotonin level in the frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of CYP2D6 genotype on this compound exposure and treatment switch in adults and children/adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 16. This compound- and northis compound-mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19, and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound in Rhesus Macaques following Multiple Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental and Clinical Pharmacokinetics of this compound and Amitriptyline: Comparative Analysis and Possible Methods of Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound: juvenile pharmacokinetics in a nonhuman primate model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Dose and Administration Method Differentially Affect Hippocampal Plasticity in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Consequences of Developmental Fluoxetine Exposure: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is one of the most commonly prescribed antidepressants, including for use during pregnancy and adolescence.[1][2] Given the critical role of serotonin as a neurodevelopmental signaling molecule, concern has risen regarding the long-term consequences of early-life exposure to this compound.[1][2] This technical guide synthesizes findings from preclinical and clinical studies to provide an in-depth overview of the persistent effects of developmental this compound exposure on behavior, neurophysiology, and molecular pathways. This document outlines key experimental methodologies, presents quantitative data in a structured format, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in neurodevelopment, pharmacology, and drug safety.

Introduction

Serotonin (5-HT) is a crucial neurotransmitter that plays a significant role in the developing brain, influencing processes such as neurogenesis, cell migration, differentiation, and synaptogenesis.[1][3][4] this compound, by blocking the serotonin transporter (SERT), increases synaptic serotonin levels, which can interfere with these finely tuned developmental processes.[1][2] Animal models, primarily using rodents, have been instrumental in elucidating the potential long-term effects of developmental this compound exposure, which appear to be highly dependent on the timing of exposure, sex, and the specific behavioral or neurological endpoint being assessed.[1][2][5] This guide provides a detailed examination of these effects to inform future research and drug development.

Behavioral and Neurophysiological Outcomes

Developmental exposure to this compound has been shown to induce lasting changes in a variety of behaviors, including anxiety and depression-like behaviors, social interactions, and sexual behavior. The outcomes are often complex and sometimes contradictory, highlighting the influence of experimental variables.[6]

Anxiety- and Depression-Like Behaviors

The effects of developmental this compound exposure on anxiety and depression-like behaviors are among the most studied, yet the results are not always consistent.[6] Some studies report anxiogenic and depressogenic effects, while others show anxiolytic or no significant changes. These discrepancies may be attributable to differences in the timing of this compound administration (prenatal vs. postnatal vs. adolescent), the animal model used, and the specific behavioral tests employed.[5][6] For instance, early postnatal this compound treatment in male rats has been associated with long-lasting increases in anxiety- and depression-like behaviors.[5] Conversely, adolescent exposure in some studies has been shown to reduce these behaviors.[5]

Social and Sexual Behaviors

Social and sexual behaviors also appear to be susceptible to long-term alterations following developmental this compound exposure.[6] Studies in rodents have demonstrated that early this compound exposure can lead to decreased social interaction and play behavior, particularly in males.[6][7] In terms of sexual behavior, developmental this compound exposure has been shown to facilitate proceptive and receptive behaviors in adult female rats.[8]

Table 1: Summary of Long-Term Behavioral Effects of Developmental this compound Exposure in Animal Models

| Behavioral Domain | Animal Model | Exposure Window | Key Findings | Citation |

| Anxiety-Like Behavior | Prairie Vole | Prenatal and/or Postnatal | Increased anxiety-like behavior in adults. | [7] |

| Rat (Male) | Early Postnatal | Long-lasting increases in anxiety-like behaviors. | [5] | |

| Rat | Adolescent | Increased anxiety on the Elevated Plus Maze. | ||

| Rat | Gestation through weaning | Decreased anxiety in the novelty-suppressed feeding test in adolescents. | [6] | |

| Depression-Like Behavior | Rat (Male) | Early Postnatal | Long-lasting increases in depression-like behaviors. | [5] |

| Mouse (Female) | Pregnancy and until weaning | Increase in immobility in the forced swim test during adolescence and adulthood. | [6] | |

| Mouse | Adolescent | Suppressed depression-like behavior in adulthood. | [9] | |

| Social Behavior | Prairie Vole | Prenatal and/or Postnatal | Reduced sociality in adults. | |

| Rat (Male) | Postnatal | Reduced social play in adolescents. | [6] | |

| Sexual Behavior | Rat (Female) | Postnatal | Facilitated proceptive and receptive behaviors in adults. | [8] |

| Rat | Adolescent | Impaired sexual copulatory behaviors in adulthood. | [10] | |

| Locomotion/Exploration | Various Rodent Models | Various | Decreased exploratory locomotion is a common finding. | [6] |

Molecular and Cellular Alterations

The enduring behavioral changes associated with developmental this compound exposure are underpinned by persistent alterations at the molecular and cellular level. These include changes in neurotransmitter systems, signaling pathways, and epigenetic modifications.

Serotonergic System

Given this compound's mechanism of action, it is not surprising that developmental exposure leads to long-term changes in the serotonin system. These changes can be complex and region-specific. For example, prenatal exposure in rats has been shown to reduce serotonin levels in the frontal cortex of adolescents, while postnatal exposure increased them.[6] Similarly, serotonin transporter (SERT) density can be differentially affected in various brain regions.[6]

Other Neurotransmitter and Neuropeptide Systems

The effects of developmental this compound exposure are not limited to the serotonin system. Research in prairie voles has shown decreased oxytocin (B344502) and vasopressin 1a receptor binding in specific brain regions following developmental this compound treatment.[7] There is also evidence for long-term changes in the dopaminergic system.[6]

Gene Expression and Epigenetic Modifications

Developmental this compound exposure can lead to life-long alterations in the brain transcriptome.[3] Studies in zebrafish have revealed widespread and persistent dysregulation of genes in the telencephalon and hypothalamus of adults exposed to this compound during development.[3][11] These changes affect pathways related to neuroendocrine signaling, stress response, and circadian rhythm.[3] Several genes involved in epigenetic regulation, such as DNA methyltransferases and histone deacetylases, are also affected, suggesting that epigenetic mechanisms may underlie some of the lasting effects of developmental this compound exposure.[3][11][12] Perinatal this compound has been shown to affect myelin-related gene expression and DNA methylation in the corticolimbic circuit of juvenile rats.[12]

Table 2: Summary of Long-Term Molecular and Cellular Effects of Developmental this compound Exposure

| Molecular/Cellular Target | Animal Model | Exposure Window | Key Findings | Citation |

| Serotonin System | Rat | Prenatal | Reduced serotonin in the frontal cortex of adolescents. | [6] |

| Rat | Postnatal | Increased serotonin in the frontal cortex of adolescents and adults. | [6] | |

| Rat | Prenatal | Altered SERT density in various brain regions of adolescents. | [6] | |

| Xenopus tropicalis | Chronic (8 weeks) | Increased 5-HIAA in the hypothalamus. | [13] | |

| Neuropeptide Receptors | Prairie Vole | Prenatal and/or Postnatal | Decreased oxytocin receptor binding in the nucleus accumbens and central amygdala; decreased vasopressin 1a receptor binding in the medial amygdala. | [7] |

| Gene Expression | Zebrafish | Developmental | Life-long dysregulation of thousands of genes in the telencephalon and hypothalamus. | [3][11] |

| Rat | Perinatal | Enhanced myelin-related gene expression in the prefrontal cortex and inhibited it in the basolateral amygdala. | [12] | |

| Epigenetic Regulation | Zebrafish | Developmental | Altered expression of genes involved in epigenetic regulation (e.g., dnmt3a, hdac4, hdac5, hdac8). | [3][11] |

| Rat | Perinatal | Correlation between myelin-related gene expression (Mag, Mbp) and DNA methylation. | [12] | |

| Signaling Pathways | Mouse | Adolescent | Persistent increases in gene expression of the IRS2/PI3K/AKT and MAPK/ERK pathways in the adult hippocampus. | [14] |

| Mouse | Adolescent | Decreased ERK2 mRNA and protein phosphorylation in the ventral tegmental area. | [9] |

Implicated Signaling Pathways

Several intracellular signaling pathways have been identified as being persistently altered by developmental this compound exposure. These pathways are crucial for neuronal plasticity, survival, and function.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and survival. Adolescent this compound exposure has been shown to have long-lasting effects on this pathway. In mice, it can lead to decreased ERK2 expression and phosphorylation in the ventral tegmental area (VTA), a region critical for mood and motivation.[9] Conversely, other studies have reported increased expression of components of the MAPK/ERK pathway in the hippocampus of adult mice exposed to this compound during adolescence.[14]

Caption: Simplified MAPK/ERK signaling pathway.

PI3K/AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Adolescent this compound exposure in mice has been associated with persistent increases in the gene expression of several components of this pathway, including IRS2, PI3K, PDK, and AKT1, in the adult hippocampus.[14]

Caption: Overview of the PI3K/AKT signaling cascade.

Experimental Protocols

The following sections detail common methodologies used in studies investigating the long-term effects of developmental this compound exposure.

Animal Models and Drug Administration

-

Species: Sprague-Dawley rats, C57BL/6 mice, prairie voles, zebrafish, and Xenopus tropicalis and Xenopus laevis tadpoles are commonly used models.[3][5][7][8][9][13][15]

-

This compound Administration:

-

Route: Oral gavage, subcutaneous injection, or administration via drinking water are common routes.[5][8][16]

-

Dose: Doses in rodent studies often range from 5 to 10 mg/kg/day.[7][8] In aquatic models, concentrations in the nanomolar to micromolar range are used.[13]

-

Timing: Exposure windows vary and include prenatal (gestational), postnatal (lactational), or adolescent periods.[5][7][8][9]

-

Behavioral Assays

-

Elevated Plus Maze (EPM): To assess anxiety-like behavior, based on the animal's tendency to avoid the open, unprotected arms of the maze.[17]

-

Forced Swim Test (FST): To measure depression-like behavior, where immobility in an inescapable water tank is interpreted as "behavioral despair."[6]

-

Social Interaction Test: To evaluate social behavior by measuring the time an animal spends interacting with a novel conspecific.[7]

-

Partner Preference Test: Used in monogamous species like prairie voles to assess pair-bonding behavior.[7]

Caption: A typical experimental workflow for these studies.

Neurobiological Analyses

-

High-Performance Liquid Chromatography (HPLC): To quantify neurotransmitter and metabolite levels in specific brain regions.[13]

-

Quantitative Receptor Autoradiography: To measure the density of specific receptors (e.g., oxytocin, vasopressin) in brain tissue sections.[7]

-

RNA Sequencing (RNA-Seq): To perform high-throughput analysis of the transcriptome and identify changes in gene expression.[3][12]

-

Quantitative PCR (qPCR): To validate changes in the expression of specific genes identified through RNA-Seq or hypothesized to be involved.[14]

-

Western Blotting: To measure the levels of specific proteins and their phosphorylation status (e.g., ERK, AKT).[9]

-

DNA Methylation Analysis: To investigate epigenetic changes, often through methods like bisulfite sequencing.[12]

Conclusion and Future Directions

The evidence from animal models strongly indicates that developmental exposure to this compound can induce persistent, and in some cases life-long, changes in behavior, neurochemistry, and gene expression.[1][3] The precise nature of these effects is complex and influenced by a multitude of factors including the timing of exposure, sex, and genetic background.[5][6] While human studies on the long-term psychiatric outcomes of prenatal SSRI exposure have yielded mixed results, the preclinical data underscore the need for continued research in this area.[18]

Future research should focus on:

-

Elucidating the specific molecular mechanisms, including epigenetic modifications, that mediate the long-term effects of developmental this compound exposure.

-

Investigating the impact of this compound exposure in combination with other environmental factors, such as stress.[8]

-

Conducting long-term prospective studies in humans to better understand the clinical implications of these preclinical findings.

This technical guide provides a foundational overview for researchers and drug development professionals, highlighting the critical need for a deeper understanding of the neurodevelopmental impact of this compound and other SSRIs.

References

- 1. Long-term outcomes of developmental exposure to this compound: a review of the animal literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brief Developmental Exposure to this compound Causes Life-Long Alteration of the Brain Transcriptome in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Brief Developmental Exposure to this compound Causes Life-Long Alteration of the Brain Transcriptome in Zebrafish [frontiersin.org]

- 5. news-medical.net [news-medical.net]

- 6. karger.com [karger.com]

- 7. Frontiers | Developmental this compound Exposure Alters Behavior and Neuropeptide Receptors in the Prairie Vole [frontiersin.org]

- 8. Developmental this compound exposure facilitates sexual behavior in female offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Exposure during Adolescence Alters Responses to Aversive Stimuli in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short- and Long-Term Functional Consequences of this compound Exposure During Adolescence in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brief Developmental Exposure to this compound Causes Life-Long Alteration of the Brain Transcriptome in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perinatal exposure to this compound and maternal adversity affect myelin-related gene expression and epigenetic regulation in the corticolimbic circuit of juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developmental exposure to this compound modulates the serotonin system in hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adolescent this compound exposure induces persistent gene expression changes in the hippocampus of adult male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Early Developmental Exposure to this compound and Citalopram Results in Different Neurodevelopmental Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinician.nejm.org [clinician.nejm.org]

- 17. This compound Exerts Age-Dependent Effects on Behavior and Amygdala Neuroplasticity in the Rat | PLOS One [journals.plos.org]

- 18. Long-Term Effects of Intrauterine Exposure to Antidepressants on Physical, Neurodevelopmental, and Psychiatric Outcomes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Fluoxetine as a Potential Therapeutic for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. The selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), traditionally used for depression, has emerged as a promising candidate for repurposing in AD treatment. Extensive preclinical evidence, supported by limited clinical data, suggests that this compound may exert neuroprotective effects through multiple mechanisms beyond its primary serotonergic activity. This technical guide provides an in-depth analysis of the current state of research on this compound for AD, focusing on its mechanistic actions, quantitative outcomes from key studies, and detailed experimental protocols to facilitate further investigation.

Mechanistic Pathways of this compound in Alzheimer's Disease

This compound's potential therapeutic effects in AD are not attributed to a single mode of action but rather to a synergistic interplay of multiple molecular and cellular pathways. These include the modulation of amyloid-beta (Aβ) and tau pathologies, mitigation of neuroinflammation, promotion of neurogenesis and synaptic plasticity, and activation of neuroprotective signaling cascades.

Modulation of Amyloid-Beta and Tau Pathologies

Preclinical studies have demonstrated this compound's ability to reduce the burden of Aβ, a hallmark of AD. This is achieved, in part, by influencing the processing of the amyloid precursor protein (APP).

-

Wnt/β-catenin Signaling: this compound has been shown to activate the Wnt/β-catenin signaling pathway. This activation leads to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in both Aβ production and tau hyperphosphorylation.[1] Inhibition of GSK-3β activity reduces the cleavage of APP by β-secretase (BACE1), thereby decreasing the generation of Aβ peptides.[2]

-

DAF-16-Mediated Signaling: In invertebrate models of AD, this compound's protective effects against Aβ toxicity have been linked to the DAF-16-mediated cell signaling pathway, a homolog of the mammalian FOXO transcription factor.[3]

-

Reduction of Soluble Aβ: Studies in APP/PS1 mice have shown that while this compound may not significantly alter insoluble plaque formation, it can markedly lower the levels of soluble Aβ in the brain, cerebrospinal fluid (CSF), and blood serum.[4] This is significant as soluble Aβ oligomers are considered the most neurotoxic species.

Regarding tau pathology, this compound has been observed to attenuate the hyperphosphorylation of tau at specific sites, such as Ser396, in the hippocampus of AD mouse models.[5]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of AD pathogenesis. This compound exhibits potent anti-inflammatory properties.

-

Microglial Modulation: this compound can inhibit the activation of microglia, thereby reducing the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[6][7] This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[6][8]

-

TLR4/NLRP3 Inflammasome Pathway: this compound has been shown to hinder the TLR4/NLRP3 inflammasome signaling pathway, a key driver of neuroinflammation in AD.[3][9]

-

Nrf2/HO-1 Antioxidant Pathway: this compound can activate the Nrf2/HO-1 antioxidant response element pathway, which helps to counteract oxidative stress, a related pathological process in AD.[3][9]

Promotion of Neurogenesis and Synaptic Plasticity

The ability of this compound to stimulate the birth of new neurons (neurogenesis) and enhance the connectivity between existing neurons (synaptic plasticity) is a cornerstone of its potential therapeutic value in AD.

-

CREB/BDNF Signaling: A central mechanism underlying this compound's effects on neuronal plasticity is the activation of the cAMP response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF).[10][11] BDNF is a critical neurotrophin that supports neuronal survival, growth, and synaptic function.

-

Synaptic Protein Expression: this compound treatment in AD mouse models has been associated with increased levels of synaptic proteins, such as postsynaptic density 95 (PSD-95) and synapsin-1, in the hippocampus.[12] This indicates a beneficial effect on synapse formation and stability.

-

TGF-β1 Signaling: this compound can increase the levels of Transforming Growth Factor-β1 (TGF-β1), a neuroprotective cytokine that can counteract the synaptotoxic effects of Aβ oligomers.[13]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key preclinical and clinical investigations of this compound in the context of Alzheimer's disease.

Table 1: Summary of Quantitative Data from Preclinical Studies

| Animal Model | This compound Dosage & Duration | Key Findings | Reference |

| APP/PS1 Mice | 10 mg/kg/day (i.p.) for 5 weeks | - Significantly shorter escape latencies in Morris water maze (P < 0.05) - Reduced deposition of beta-amyloid in the hippocampus. - Increased p-GSK-3β/GSK-3β ratio and β-catenin levels. | [1] |

| APP/PS1 Mice | 10 mg/kg/day for 2 months | - Significantly reduced soluble Aβ40 (p = 0.006) and Aβ42 (p = 0.018) levels in the hippocampus. - Increased hippocampal protein levels of CNPase (p = 0.019) and MBP (p = 0.015 for 17 kDa, p = 0.002 for 21 kDa). | [14] |

| APP/PS1 Mice | Not specified | - Significantly lowered high levels of soluble β-amyloid (Aβ) in brain tissue, cerebrospinal fluid (CSF), and blood sera. | [4] |

| 3xTg-AD Mice | 10 mg/kg/day (intragastric) for 4 months | - Reduced levels of APP protein (p < 0.05). - Reduced levels of BACE1, PS1, sAPPβ, and C99. - Increased levels of BDNF protein (p < 0.01). | [2] |

| 3xTg-AD Mice | 10 mg/kg/day for 6 months | - Significantly improved recognition and spatial memory. - Alleviated anxiety-like behavior. - Promoted neuronal survival. - Activated CREB/BDNF/TrkB signaling. | [11] |

Table 2: Summary of Quantitative Data from Clinical Studies

| Study Population | This compound Dosage & Duration | Key Findings | Reference |

| Mild Cognitive Impairment (MCI) (n=58) | Not specified, 8-week trial | - Improvement in MMSE scores. - Improvement in immediate and delayed logical memory scores of WMS-III. | [15][16] |

| Depressed Alzheimer's Disease Patients (n=41) | Up to 40 mg/day | - Complete remission of depression in 47% of this compound-treated subjects vs. 33% in placebo. - No significant difference in mood improvement compared to placebo. | [17] |

| Vascular Cognitive Impairment No Dementia (VCIND) (n=50) | 20 mg/day for 12 weeks | - Significant improvement in MMSE score (p = 0.013). - No significant difference in ADAS-Cog score (p = 0.08). - Significant increase in serum BDNF (p < 0.0001) and VEGF (p = 0.024). | [18] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound and Alzheimer's disease.

Animal Models and Drug Administration

-

Animal Models: Commonly used transgenic mouse models include the APP/PS1 double transgenic mice, which overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), and the 3xTg-AD triple transgenic mice, which harbor three mutations associated with familial AD (APP Swedish, MAPT P301L, and PSEN1 M146V).

-

Drug Administration: this compound is typically dissolved in 0.9% saline and administered via intraperitoneal (i.p.) injection or intragastric gavage. A common dosage used in mouse models is 10 mg/kg/day.[1][11]

Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used test to assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface in one quadrant.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days (e.g., 5 consecutive days) with multiple trials per day. In each trial, the mouse is placed in the water at different starting positions and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Immunohistochemistry for Aβ Plaques and Synaptic Markers

Immunohistochemistry (IHC) is used to visualize the localization and abundance of specific proteins in tissue sections.

-

Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in 30% sucrose), and sectioned using a cryostat or vibratome.

-

Staining Procedure:

-

Antigen Retrieval: Sections may be pre-treated to unmask the antigenic sites.

-

Blocking: Non-specific binding is blocked using a solution like normal goat serum.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific to the target protein (e.g., anti-Aβ antibody, anti-PSD-95, anti-synaptophysin).

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

-

Counterstaining and Mounting: Nuclei can be counterstained with DAPI, and the sections are mounted on slides.

-

-

Analysis: Images are captured using a confocal or fluorescence microscope, and the intensity or area of staining is quantified using image analysis software.

Western Blotting for Signaling Proteins

Western blotting is used to quantify the levels of specific proteins in tissue or cell lysates.

-

Protein Extraction: Hippocampal or cortical tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., BDNF, p-CREB, CREB, β-actin).

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is used to detect the primary antibody.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Key Signaling Pathways Modulated by this compound in AD

Caption: Key signaling pathways modulated by this compound in Alzheimer's disease.

Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound

Caption: General experimental workflow for preclinical studies of this compound in AD models.

Diagram 3: Logical Relationship of this compound's Multi-Target Effects

Caption: Logical flow of this compound's multi-faceted effects leading to cognitive improvement.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a disease-modifying therapeutic for Alzheimer's disease. Its ability to concurrently target multiple key pathological cascades—amyloid and tau pathology, neuroinflammation, and deficits in neurogenesis and synaptic plasticity—positions it as a compelling candidate for further development. However, the translation of these promising preclinical findings into clinical efficacy requires further rigorous investigation.

Future research should focus on:

-

Large-scale, long-term clinical trials: To definitively assess the cognitive and biomarker effects of this compound in different stages of AD.

-

Dose-response studies: To determine the optimal therapeutic window for neuroprotective effects, which may differ from its antidepressant dosage.

-

Combination therapies: To explore the synergistic potential of this compound with other AD treatments, such as anti-amyloid or anti-tau agents.

-

Pharmacokinetic and pharmacodynamic studies: To better understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the context of the aging and AD brain.

By building upon the foundational knowledge outlined in this guide, the research community can continue to explore and potentially validate this compound as a valuable tool in the fight against Alzheimer's disease.

References

- 1. This compound attenuates the impairment of spatial learning ability and prevents neuron loss in middle-aged APPswe/PSEN1dE9 double transgenic Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of this compound in Activating Wnt/β-Catenin Signaling and Repressing β-Amyloid Production in an Alzheimer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Therapeutic Potential of this compound on Cognitive Decline in Alzheimer’s Disease: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves behavioral performance by suppressing the production of soluble β-amyloid in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoxetin suppresses tau phosphorylation and modulates the interaction between tau and tubulin in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects neurons against microglial activation-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Potentiates Phagocytosis and Autophagy in Microglia [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Emerging Therapeutic Potential of this compound on Cognitive Decline in Alzheimer's Disease: Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. scialert.net [scialert.net]

- 12. This compound delays the cognitive function decline and synaptic changes in a transgenic mouse model of early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Prevents Aβ1-42-Induced Toxicity via a Paracrine Signaling Mediated by Transforming-Growth-Factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Promotes Hippocampal Oligodendrocyte Maturation and Delays Learning and Memory Decline in APP/PS1 Mice [frontiersin.org]

- 15. Does this compound have any effect on the cognition of patients with mild cognitive impairment? A double-blind, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A double-blind, placebo-controlled study of this compound in depressed patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound May Enhance VEGF, BDNF and Cognition in Patients with Vascular Cognitive Impairment No Dementia: An Open-Label Randomized Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Fluoxetine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), within the central nervous system (CNS). The document details the principal and secondary targets of this compound and its active metabolite, northis compound, supported by quantitative binding data. Furthermore, it outlines the detailed experimental protocols utilized to elucidate these interactions and presents visual representations of key signaling pathways and experimental workflows.

Quantitative Data Presentation: Binding Affinities